molecular formula C15H23N3O4 B4761229 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 39901-46-7

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B4761229
CAS No.: 39901-46-7
M. Wt: 309.36 g/mol
InChI Key: XFZCLBMMZFSKJT-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide ( 39901-46-7) is a chemical compound of significant interest in medicinal chemistry and preclinical research. This arylamide derivative features a piperazine acetamide scaffold, a structure recognized for its potential in designing novel therapeutic agents. Current scientific literature highlights its relevance in two primary research areas: oncology and neuropharmacology. In cancer research, this structural motif is investigated for its role in inhibiting tubulin polymerization. Compounds based on this core scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including gastric (MGC-803), colon (HCT-116), and liver (SMMC-7721) cancers, by targeting the colchicine binding site on β-tubulin . The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in known tubulin inhibitors, making this compound a valuable intermediate for developing new anticancer agents. Furthermore, structurally related compounds targeting the AMPA receptor are explored for their potential anti-fatigue effects. Research indicates that modulators of the AMPA receptor can enhance excitatory synaptic transmission and mitigate fatigue induced by sleep deprivation, suggesting a potential application in neurology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18/h8-9,16H,4-7,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZCLBMMZFSKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235791
Record name N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39901-46-7
Record name N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39901-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

Biological Activity

2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as this compound dihydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24ClN3O4
  • Molar Mass : 382.28 g/mol
  • Structural Features : The compound consists of a piperazine ring and a trimethoxyphenyl group, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Piperazine Ring : Synthesized through cyclization reactions.
  • Attachment of the Trimethoxyphenyl Group : Achieved via substitution reactions.
  • Acetylation : Final step to form the acetamide derivative.

The compound exhibits significant interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may modulate mood and behavior, suggesting potential applications in treating psychiatric disorders. Additionally, it has shown promising antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that this compound possesses antibacterial properties. In studies employing the agar diffusion method, several derivatives exhibited notable antibacterial activity.

Antiviral Properties

The compound has been evaluated for its antiviral effects against various pathogens. Its ability to inhibit viral replication suggests it could be a candidate for further research in antiviral therapies.

Anti-inflammatory Effects

Some derivatives of piperazine compounds have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Notably, certain analogs showed up to 87% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindings
Agar Diffusion MethodThree derivatives showed significant antibacterial activity.
Cytokine InhibitionCompounds exhibited up to 87% inhibition of TNF-α and IL-6 at 10 μM .
Antiviral EvaluationPotential antiviral effects against various viral pathogens were noted.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Antitumor Activity

The antitumor efficacy of acetamide derivatives depends on core structure, substituents, and linkage types. Key comparisons include:

Table 1: Antitumor Acetamide Derivatives
Compound Name Core Structure Substituents on Acetamide Nitrogen GI50/MGI% Key Activity Insight Reference
2-(Piperazin-1-yl)-N-TMP-acetamide (Target) Piperazine 3,4,5-Trimethoxyphenyl N/A Predicted enhanced solubility
Compound C (Phenethyl-quinazolinone-thio) Quinazolinone-thio 3,4,5-Trimethoxyphenyl MGI% = 47% Higher activity due to phenethyl linkage
Compound 7 (4-Chlorophenyl-quinazolinone-thio) Quinazolinone-thio 4-Chlorophenyl MGI% = 47% Chlorine enhances cytotoxicity
Compound 10 (TMP-quinazolinone-thio) Quinazolinone-thio 3,4,5-Trimethoxyphenyl MGI% = 24% Lower activity than chlorophenyl analogues

Key Insights :

  • Core Structure: Quinazolinone-thio derivatives (e.g., compound C) exhibit superior antitumor activity compared to piperazine-containing analogues, likely due to enhanced microtubule disruption .
  • Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 7) improve activity over TMP-substituted analogues .
  • Linkage: Thioether linkages in quinazolinone derivatives promote stronger binding to tubulin compared to piperazine-based ethers .

Antimicrobial and Anti-Inflammatory Analogues

Structural modifications enable diverse therapeutic applications:

Table 2: Non-Antitumor Acetamide Derivatives
Compound Name Core Structure Target/Activity Key Feature Reference
Compound 47 (Benzo[d]thiazolyl-piperazine) Piperazine Gram-positive bacteria Sulfonyl group enhances membrane penetration
Compound 13 (Thiazole-piperazine) Thiazole MMP inhibition (anti-inflammatory) Methoxyphenyl improves selectivity
25–106 (Pyrazole-cyclobutyl) Pyrazole Cdk5 inhibition (neuroprotection) Cyclobutyl enhances blood-brain barrier penetration

Key Insights :

  • Antimicrobial Activity : Piperazine derivatives with sulfonyl groups (e.g., compound 47) exhibit broad-spectrum antibacterial effects due to hydrophobic interactions with microbial membranes .
  • Anti-Inflammatory Activity : Thiazole derivatives (e.g., compound 13) inhibit matrix metalloproteinases (MMPs), with methoxy groups optimizing binding to catalytic zinc ions .

Hybrid Structures and Mechanism Diversification

  • Chalcone-Acetamide Hybrids : Compounds like 2-((4-oxo-8-propyl-chromen-7-yl)oxy)-N-TMP-acetamide (compound 17) combine chalcone’s α,β-unsaturated ketone with acetamide, demonstrating antimitotic effects via tubulin polymerization inhibition .
  • Spirocyclic Derivatives : 2-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)-N-TMP-acetamide (compound 17b) targets the colchicine binding site, inducing apoptosis in epithelial cells .

Q & A

Q. What are the critical steps in synthesizing 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step protocol:

Amide bond formation : Coupling piperazine derivatives with a substituted phenylacetamide precursor using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF .

Functional group protection : Methoxy groups on the phenyl ring may require temporary protection (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions during piperazine conjugation .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. Key optimization parameters :

  • Temperature control (40–60°C for amidation) .
  • Catalyst selection (e.g., DMAP for accelerated coupling) .
  • Solvent polarity adjustments to balance reaction rate and byproduct formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for piperazine protons (δ 2.8–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance (δ ~170 ppm) validates the acetamide backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical molecular weight) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Structural analogs : Similar compounds (e.g., triazolopyrimidine derivatives) may be misreported in databases, necessitating cross-validation via orthogonal assays .
  • Solution stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the acetamide bond) can alter activity; stability studies via LC-MS are recommended .

Q. Mitigation strategies :

  • Standardize assay protocols (e.g., IC50 determination under identical pH and temperature).
  • Use structural analogs as negative controls to confirm specificity .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., dopamine D2 or serotonin 5-HT1A) by aligning the piperazine moiety in hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD values <2 Å indicate stable binding .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy group positions) with activity using descriptors like logP and polar surface area .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) : Optimize parameters like reagent stoichiometry (1:1.2 molar ratio of piperazine to acetamide precursor) and mixing efficiency .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions by precise control of residence time and temperature .
  • In-line Analytics : PAT tools (e.g., FTIR spectroscopy) monitor reaction progress in real time .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
  • Plasma Stability : Exposure to human plasma (37°C, 1 hour) followed by protein precipitation and quantification of intact compound .
  • Forced Degradation : Stress testing under UV light, heat (60°C), or oxidative conditions (H2O2) identifies vulnerable functional groups (e.g., methoxy or acetamide bonds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

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